BenchChemオンラインストアへようこそ!

(Rac)-Z-FA-FMK

Apoptosis Caspase Selectivity Signal Transduction

Select (Rac)-Z-FA-FMK for its unique dual-target profile: it potently inhibits cathepsins B/L/S AND selectively blocks effector caspases (2,3,6,7) without affecting initiator caspases. This racemic mixture is a critical tool for differentiating cathepsin-dependent vs. caspase-mediated pathways in inflammation, viral entry (e.g., SARS-CoV-2), and oncology research. Unlike broad-spectrum pan-caspase inhibitors, it offers precise, target-specific outcomes. Ensure your research's accuracy with this validated, cell-permeable inhibitor.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
Cat. No. B10775715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Z-FA-FMK
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m1/s1
InChIKeyASXVEBPEZMSPHB-KPMSDPLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Z-FA-FMK: Procurement Guide to a Dual Cathepsin/Effector Caspase Inhibitor


(Rac)-Z-FA-FMK, a racemic mixture of the dipeptide fluoromethylketone Z-FA-FMK, is a cell-permeable, irreversible inhibitor of cysteine proteases [1]. It demonstrates a unique dual-target profile, potently inhibiting both cathepsins (B, L, S) and a selective subset of effector caspases (2, 3, 6, 7) without affecting initiator caspases 8 and 10 [2]. This profile distinguishes it fundamentally from broad-spectrum pan-caspase inhibitors and creates specific, well-defined research applications in inflammation, virology, and parasitology [2].

Why (Rac)-Z-FA-FMK Cannot Be Substituted by Z-VAD-FMK or Q-VD-OPh for Cysteine Protease Research


Generic substitution among caspase or cysteine protease inhibitors is scientifically unjustified due to profound differences in target selectivity and resulting functional outcomes. Unlike pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh, which broadly block apoptotic pathways, (Rac)-Z-FA-FMK exhibits a unique selective inhibition of effector caspases and a potent, independent inhibition of cathepsins B and L [1][2]. Critically, this dual activity yields divergent experimental results: for instance, Z-VAD-FMK is neuroprotective in stroke models, whereas an equivalent dose of Z-FA-FMK provides no protection, confirming that their in vivo effects are mediated by distinct molecular targets [3]. Therefore, selecting (Rac)-Z-FA-FMK is not about choosing a 'better' caspase inhibitor, but about choosing a distinct pharmacological tool for a specific biological question involving cathepsin-dependent processes or effector caspase-selective signaling.

Quantitative Evidence for (Rac)-Z-FA-FMK Differentiation vs. Z-VAD-FMK, Q-VD-OPh, and Ac-DEVD-CMK


Caspase Selectivity Profile: Selective Effector Caspase Inhibition vs. Broad-Spectrum Pan-Caspase Blockade

(Rac)-Z-FA-FMK demonstrates a restricted inhibitory profile against recombinant effector caspases, while showing no activity against initiator caspases 8 and 10 [1]. In contrast, the pan-caspase inhibitor Q-VD-OPh potently inhibits all major caspases, including initiator caspase-8 (IC50 = 100 nM) and caspase-9 (IC50 = 430 nM) . This fundamental difference means (Rac)-Z-FA-FMK can be used to dissect the role of effector caspases in the terminal phase of apoptosis without disrupting upstream initiation signals, a function Q-VD-OPh cannot perform.

Apoptosis Caspase Selectivity Signal Transduction

Cathepsin B Inhibition: Primary Target Affinity vs. Off-Target Activity of Pan-Caspase Inhibitors

(Rac)-Z-FA-FMK is a potent and irreversible inhibitor of cathepsin B, a property that is a primary, intended mechanism, not an off-target effect [1]. In contrast, while Z-VAD-FMK can interact with cathepsin B-like enzymes in specific contexts (e.g., in Leishmania), it is not a standard or potent inhibitor of mammalian cathepsins and is not used as a tool for this purpose [2]. (Rac)-Z-FA-FMK's affinity for cathepsin B is well-characterized, enabling its use as a definitive control for cathepsin-dependent processes.

Cysteine Protease Cathepsin B Inflammation

Divergent In Vivo Neuroprotection: Lack of Efficacy in Stroke Model vs. Z-VAD-FMK

In a murine model of transient focal cerebral ischemia, Z-VAD-FMK (80 and 240 ng) administered intracerebroventricularly significantly reduced infarct volume and improved neurological deficits [1]. In stark contrast, an identical 240 ng dose of Z-FA-FMK (as Z-FA.FMK) provided no neuroprotective effect and infarct areas did not differ from vehicle-treated controls [1]. This direct in vivo comparison definitively demonstrates that the therapeutic efficacy of Z-VAD-FMK is mediated by its broad caspase inhibition, a pathway not engaged by Z-FA-FMK.

Neuroprotection Ischemia-Reperfusion In Vivo Pharmacology

Parasite Metacaspase Inhibition: Unique Activity Against PfMCA-2 vs. Pan-Caspase Inhibitors

Against the P. falciparum metacaspase-2 (PfMCA-2), (Rac)-Z-FA-FMK is a potent inhibitor, whereas the general caspase inhibitors Z-VAD-FMK and Z-DEVD-FMK have no effect [1]. This unique activity translates to functional inhibition, with (Rac)-Z-FA-FMK inhibiting parasite growth with an IC50 of 2.7 μM [1]. This represents a distinct and valuable application where standard caspase inhibitors are ineffective.

Parasitology Antimalarial Metacaspase

Differential Impact on T Cell Activation: Immunosuppression vs. Pan-Caspase Inhibitors

While pan-caspase inhibitors like Z-VAD-FMK and Z-IETD-FMK block Fas-induced caspase activation, they have no effect on caspase-8 and -3 processing during T cell activation [1]. In contrast, Z-FA-FMK (which is closely related to the racemate) inhibits IL-2 and IFN-gamma secretion and blocks cell cycle entry, demonstrating a distinct immunosuppressive profile [1]. Furthermore, Z-FA-FMK effectively blocks T cell proliferation induced by mitogens and IL-2 in vitro, an effect not observed with Z-VAD-FMK [2].

Immunology T Cell Proliferation Cytokine Secretion

Broad-Spectrum Antiviral Activity: Efficacy Against SARS-CoV-2 and Reovirus In Vivo

(Rac)-Z-FA-FMK has demonstrated potent, broad-spectrum antiviral activity that is distinct from the caspase-centric mechanism of Z-VAD-FMK. Against SARS-CoV-2, it inhibited viral replication with an EC50 ranging from 0.55 to 2.41 μM across multiple variants, showing comparable or superior efficacy to FDA-approved antivirals nirmatrelvir (NTV) and molnupiravir (MPV) [1]. In vivo, oral administration in a mouse model improved survival rates and exhibited a significantly longer half-life (17.26 ± 8.89 h) than NTV and MPV [1]. Additionally, (Rac)-Z-FA-FMK effectively inhibits reovirus replication in vitro and completely blocks reovirus-mediated myocarditis and oncolysis in vivo [2]. This antiviral profile is not shared by standard caspase inhibitors and is attributed to its cathepsin L inhibition, a host target crucial for viral entry.

Antiviral Virology SARS-CoV-2

Validated Research Applications for (Rac)-Z-FA-FMK Based on Comparative Evidence


Dissecting Effector vs. Initiator Caspase Functions in Apoptosis

Leverage (Rac)-Z-FA-FMK's unique selectivity for effector caspases 2, 3, 6, and 7 to investigate the terminal events of apoptosis without interfering with initiator caspases 8, 9, or 10 [1]. This is particularly valuable in cell lines where the mitochondrial (intrinsic) pathway is the primary driver of cell death. Use as a precise tool in contrast to broad-spectrum inhibitors like Q-VD-OPh which obliterate the entire caspase cascade .

Investigating Cathepsin B/L-Dependent Inflammatory Pathways

Employ (Rac)-Z-FA-FMK as a specific inhibitor of cathepsin B and L to probe their roles in cytokine production (e.g., IL-1β, TNF-α, IL-6) and NF-κB activation in macrophages and other immune cells [1]. Its ability to block LPS-induced inflammatory responses makes it a critical tool for in vitro and in vivo inflammation research [2]. Do not use pan-caspase inhibitors for this purpose, as they lack this primary cathepsin-inhibitory activity .

Host-Directed Antiviral Research Targeting Viral Entry

Utilize (Rac)-Z-FA-FMK as a host-directed antiviral agent to study the role of cathepsin L in the entry of SARS-CoV-2, reovirus, and other viruses [1]. Its potent in vitro and in vivo efficacy against SARS-CoV-2 variants, coupled with a long half-life in animal models, validates its use in preclinical studies of viral pathogenesis and potential therapeutic intervention [1].

Probing Metacaspase Biology in Parasites

Deploy (Rac)-Z-FA-FMK to study the function of metacaspases in organisms like Plasmodium falciparum, where it demonstrates a unique inhibitory effect not seen with standard caspase inhibitors like Z-VAD-FMK or Z-DEVD-FMK [1]. This makes it an essential chemical probe for antimalarial target validation and for understanding non-mammalian cell death pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Z-FA-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.